![molecular formula C15H13N5O2S B11085718 Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- CAS No. 879585-61-2](/img/structure/B11085718.png)
Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]-
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Overview
Description
Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- is a complex organic compound that features a benzoic acid core substituted with a pyrazole and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry
Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- serves as a valuable building block in organic synthesis. It can be used to create more complex molecules with potential applications in pharmaceuticals and materials science.
Biology
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cell proliferation in certain cancer cell lines by targeting specific enzymes .
Medicine
Ongoing research is exploring its potential as a therapeutic agent. The compound's mechanism of action may involve binding to molecular targets that regulate cell growth and apoptosis. This characteristic makes it a candidate for drug development aimed at treating cancers and infectious diseases .
Industrial Applications
In the industrial sector, benzoic acid derivatives are utilized in:
- Agrochemicals : As intermediates in the synthesis of pesticides and herbicides.
- Dyes and Pigments : Facilitating the production of colorants used in various materials.
The compound's unique properties allow for modifications that enhance performance in these applications .
Case Studies
- Antimicrobial Activity Study :
- Researchers evaluated the efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at low concentrations.
- Cancer Cell Line Experimentation :
- In vitro studies demonstrated that treatment with this compound led to reduced viability in specific cancer cell lines. Mechanistic studies suggested that it may induce apoptosis through enzyme inhibition.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a triazole ring and exhibits similar biological activities.
3,5-bis(4H-1,2,4-triazol-4-yl)benzoic acid:
Uniqueness
Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- is unique due to the presence of both pyrazole and triazole moieties, which confer distinct chemical and biological properties.
Biological Activity
Benzoic acid derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl] is of particular interest due to its unique structural features combining benzoic acid with a pyrazole and a triazole moiety. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzoic acid core linked to a triazole ring that is further substituted with a cyclopropyl-pyrazole group and a mercapto group.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives. The mercapto group in the compound enhances its interaction with microbial enzymes, potentially leading to higher efficacy against various pathogens. For instance, compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria.
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 8 μg/mL |
Compound B | E. coli | 16 μg/mL |
Compound C | Pseudomonas aeruginosa | 32 μg/mL |
Anticancer Activity
The incorporation of the triazole moiety has been linked to anticancer activity in various studies. Triazoles are known to interfere with cancer cell proliferation by inhibiting specific enzymes involved in DNA synthesis and repair. The compound's structure suggests potential interactions with cancer-related targets.
A recent study evaluated the cytotoxic effects of similar compounds on different cancer cell lines:
Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|
HeLa (Cervical Cancer) | 15 | Doxorubicin: 10 |
MCF-7 (Breast Cancer) | 20 | Doxorubicin: 12 |
A549 (Lung Cancer) | 18 | Doxorubicin: 14 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid derivatives has been documented in several studies. The presence of the mercapto group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines.
In vitro studies demonstrated that similar compounds reduced levels of TNF-alpha and IL-6 in stimulated macrophages:
Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Compound D | 75 | 70 |
Compound E | 80 | 65 |
Case Studies
- Antimicrobial Efficacy : A study conducted by Barbuceanu et al. demonstrated that mercapto-triazole derivatives exhibited potent antibacterial activity against Bacillus cereus and E. coli, suggesting that our compound may share similar properties due to its structural components .
- Cytotoxicity Assessment : Research published in PMC highlighted that triazole-containing compounds displayed significant cytotoxicity against various cancer cell lines, supporting the hypothesis that our compound could be effective in cancer therapy .
- Inflammation Model : In an animal model of inflammation, compounds with similar structures showed a marked reduction in paw edema and inflammatory markers, indicating potential therapeutic applications for inflammatory diseases .
Properties
CAS No. |
879585-61-2 |
---|---|
Molecular Formula |
C15H13N5O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[3-(5-cyclopropyl-1H-pyrazol-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C15H13N5O2S/c21-14(22)9-3-5-10(6-4-9)20-13(18-19-15(20)23)12-7-11(16-17-12)8-1-2-8/h3-8H,1-2H2,(H,16,17)(H,19,23)(H,21,22) |
InChI Key |
CITMGAYWFLLRGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NNC(=S)N3C4=CC=C(C=C4)C(=O)O |
solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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